molecular formula C16H23BrN2O2 B12439917 tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate CAS No. 887578-18-9

tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B12439917
CAS No.: 887578-18-9
M. Wt: 355.27 g/mol
InChI Key: DGRVYHJMFCAMPT-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-bromobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

  • Substituted pyrrolidine derivatives.
  • Oxidized or reduced forms of the original compound.
  • Coupled products with various aryl or alkyl groups.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromobenzyl group may facilitate binding to certain proteins or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate
  • tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate

Comparison:

Properties

CAS No.

887578-18-9

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

tert-butyl 3-[(2-bromophenyl)methylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-13(11-19)18-10-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3

InChI Key

DGRVYHJMFCAMPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=CC=C2Br

Origin of Product

United States

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